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molecular formula C11H9BrFN B1397126 1-(4-Bromo-2-fluorophenyl)cyclobutanecarbonitrile CAS No. 749929-04-2

1-(4-Bromo-2-fluorophenyl)cyclobutanecarbonitrile

Cat. No. B1397126
M. Wt: 254.1 g/mol
InChI Key: UCOCUNWNHVTRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148226B2

Procedure details

To a slurry of NaH (1.64 g, 60% suspension in mineral oil, 41.1 mmol) in DMSO (19 mL) stirred at room temperature, was added a solution of 1,3-dibromopropane (2.1 mL, 20.6 mmol) and (4-Bromo-2-fluoro-phenyl)-acetonitrile (4.0 g, 18.7 mmol) in diethyl ether (10 mL) slowly keeping the temprature of the reaction between 25 degrees Celsius and 35 degrees Celsius. Stir for two hours after the addition is complete, and pour into saturated ammonium chloride (150 mL). Add 100 ml of CH2Cl2 and separate the layers. Extract the aqueous phase with 2×50 mL CH2Cl2 and combine the organics. After drying the organic liquid over MgSO4, the solids were removed by filtration, and the liquid was concentrated to an oil. The oil was purified by flash chromatography to yield the desired product. Yield: 1.43 g, 30%.
Name
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[CH2:4][CH2:5][CH2:6]Br.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]#[N:17])=[C:11]([F:18])[CH:10]=1.[Cl-].[NH4+]>CS(C)=O.C(OCC)C.C(Cl)Cl>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2([C:16]#[N:17])[CH2:6][CH2:5][CH2:4]2)=[C:11]([F:18])[CH:10]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
19 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC#N)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temprature of the reaction between 25 degrees Celsius and 35 degrees Celsius
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
separate the layers
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous phase with 2×50 mL CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic liquid over MgSO4
CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the liquid was concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C1(CCC1)C#N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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